1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
説明
1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based compound featuring a central urea (-NH-C(=O)-NH-) linkage. Its structure comprises two distinct aromatic systems:
- Left arm: A 2,4-dimethoxyphenyl group, where methoxy substituents at the 2- and 4-positions influence electronic and steric properties.
- Right arm: A 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group at the 1-position.
While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in enzyme modulation (e.g., glucokinase activation) or receptor targeting due to the urea scaffold’s prevalence in medicinal chemistry .
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRXSFPKHGFDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxyaniline.
Substitution: Formation of 2,4-dimethoxy-5-nitroaniline or 2,4-dimethoxy-5-bromoaniline.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, thereby inhibiting enzyme activity or modulating receptor function. The methoxy groups contribute to its binding affinity and specificity .
類似化合物との比較
Data Table: Structural and Physical Comparisons
| Compound Class | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Urea | 2,4-Dimethoxyphenyl; pyrrolidinone | High potential for hydrogen bonding |
| Chalcone Derivatives (a15–a20) | α,β-Unsaturated ketone | Varied methoxy/benzyloxy groups | Lower MP range (87–123°C); distinct MS |
| Pyridine Urea (compound 1) | Urea + pyridine | 3-Chloro-2-fluorophenoxy | Glucokinase activation; HRMS data available |
| Ethoxy Analog (CAS 877640-52-3) | Urea | 4-Ethoxyphenyl | Reduced polarity vs. target compound |
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
Answer : The synthesis typically involves three key steps (Figure 1):
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-amino acids) under acidic/basic conditions (e.g., HCl or KOH in ethanol) .
Methoxyphenyl group introduction : Electrophilic aromatic substitution (EAS) using methoxy-substituted aryl halides and catalysts like Pd/C .
Urea linkage : Reaction between an isocyanate (e.g., 2,4-dimethoxyphenyl isocyanate) and a pyrrolidinone-derived amine under anhydrous conditions (e.g., THF, 0–5°C) .
Critical factors :
- Temperature : Higher temperatures (>50°C) risk pyrrolidinone ring decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance EAS efficiency but may complicate purification .
Yield optimization : Multi-step yields range from 15–35%; recrystallization in ethanol improves purity (>95%) .
Structural and Analytical Characterization
Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm for OCH₃), urea NH (δ ~8.5–9.5 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity between aryl and pyrrolidinone moieties .
- Mass Spectrometry (MS) :
- HRMS (ESI+) : Expected [M+H]⁺ for C₂₀H₂₃N₃O₅: 394.1712 (calculated), ±2 ppm deviation acceptable .
- HPLC-PDA : Purity >95% with retention time consistency (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanism
Q. Q3. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how do structural modifications alter potency?
Answer :
- Enzyme inhibition assays : Target kinases or proteases (e.g., COX-2, EGFR) using fluorescence-based substrates (e.g., FITC-casein for proteolytic activity) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to controls .
- Structure-Activity Relationship (SAR) :
- Methoxy groups : Increased lipophilicity (logP ~2.8) enhances membrane permeability but may reduce solubility .
- Pyrrolidinone substitution : 5-Oxo group critical for hydrogen bonding with catalytic residues (e.g., in kinases) .
Advanced Experimental Design
Q. Q4. How can contradictory data on biological activity be resolved?
Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor reference) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement) .
Computational and Comparative Studies
Q. Q5. What computational methods predict this compound’s binding modes, and how do analogs compare?
Answer :
- Molecular docking (AutoDock Vina) : Dock into kinase ATP pockets (PDB: 1M17); prioritize poses with urea NH forming H-bonds to hinge region .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
- Analog comparison :
- 4-Methoxy vs. 4-ethoxy substitution : Ethoxy increases steric hindrance, reducing binding affinity by ~30% .
- Pyrrolidinone vs. piperidinone : Pyrrolidinone’s smaller ring improves conformational flexibility, enhancing activity .
Stability and Degradation Pathways
Q. Q6. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?
Answer :
- Hydrolysis : Urea bond cleavage at pH <3 or >10 forms 2,4-dimethoxyaniline and pyrrolidinone-amine; monitor via LC-MS .
- Oxidation : Methoxy groups oxidize to quinones under radical stress (e.g., H₂O₂); add antioxidants (e.g., BHT) in formulations .
- Stabilization strategies :
- Prodrug design : Mask urea as carbamate to resist hydrolysis .
- Crystallization : Polymorph screening (e.g., Form I vs. II) improves thermal stability .
Data Reproducibility and Reporting
Q. Q7. What metadata should be reported to ensure reproducibility in synthesis and bioassays?
Answer :
- Synthesis :
- Exact molar ratios, solvent grades, and purification methods (e.g., column chromatography: silica gel 60, 230–400 mesh) .
- Batch-specific impurities (e.g., residual Pd <10 ppm) .
- Bioassays :
- Cell passage number, serum type (e.g., FBS lot #), and assay temperature .
- Negative/positive controls (e.g., DMSO vehicle, cisplatin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
